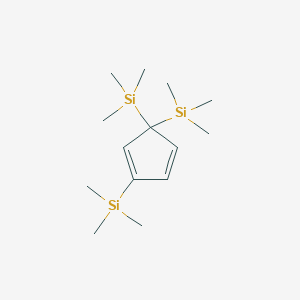
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the cyclopentadiene ring.
Aplicaciones Científicas De Investigación
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl groups provide steric protection and influence the reactivity of the cyclopentadiene ring. The compound can interact with molecular targets and pathways involved in organic synthesis and materials development.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetrakis(trimethylsilyl)hexane: Another organosilicon compound with multiple trimethylsilyl groups.
Tris(trimethylsilyl)silane: A related compound used in photochemical processes and organic synthesis.
Uniqueness
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of three trimethylsilyl groups on the cyclopentadiene ring provides a balance of steric protection and electronic effects, making it a valuable reagent in various chemical applications.
Propiedades
Número CAS |
41991-85-9 |
|---|---|
Fórmula molecular |
C14H30Si3 |
Peso molecular |
282.64 g/mol |
Nombre IUPAC |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H30Si3/c1-15(2,3)13-10-11-14(12-13,16(4,5)6)17(7,8)9/h10-12H,1-9H3 |
Clave InChI |
IJYLKOZUPMQYFR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


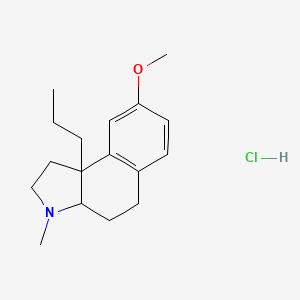
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
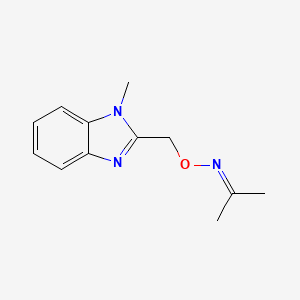
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)

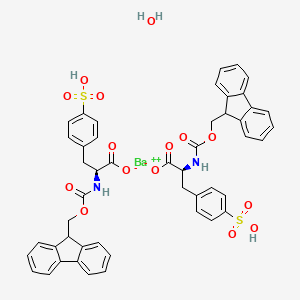

![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
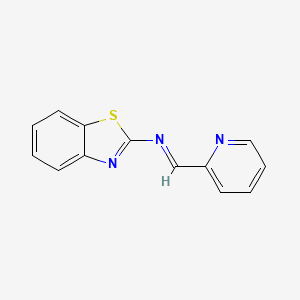
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
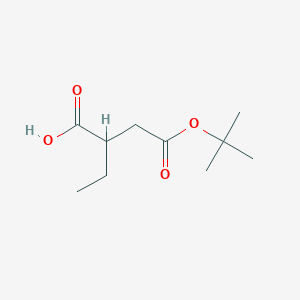
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
